1-Iodobutane
Overview
Description
Synthesis Analysis
1-Iodobutane can be synthesized through several methods. A notable approach involves the reaction of nanocrystalline MgO with 1-iodobutane, leading to dehydroiodination at temperatures as low as 100°C, indicating a surface-limited reaction mechanism (Mishakov et al., 2005). Another method described the synthesis of fresh alkyl iodides, including 1-iodobutane, using alcohols and hydriodic acid, showcasing a simple, high-yield, and pure method relevant for creating biologically significant compounds (Klein et al., 2008).
Molecular Structure Analysis
The molecular structure of 1-iodobutane has been extensively studied through high-resolution rotational spectroscopy, providing insights into its conformational isomerism. This research revealed the presence of anti-anti-, gauche-anti-, and gauche-gauche conformers, with detailed analysis of rotational constants, centrifugal distortion constants, and nuclear quadrupole coupling constants (Arsenault et al., 2017).
Chemical Reactions and Properties
1-Iodobutane participates in a variety of chemical reactions, highlighting its versatility. For instance, it undergoes hypervalent iodine-mediated cyclization, demonstrating its utility in synthesizing complex organic structures such as 1-diiodomethylene indanes and cyclopentanes (Zheng & Fan, 2011). Its reaction with clean MgO showcases a temperature-dependent dehydroiodination, providing a pathway for surface iodination and highlighting a change in reaction mechanism from concerted E2 elimination to stage E1 elimination (Mishakov et al., 2005).
Physical Properties Analysis
While specific studies on the physical properties of 1-iodobutane from the provided articles were not highlighted, general knowledge indicates that its physical properties, such as boiling point, density, and solubility, play a crucial role in its application in organic synthesis. The molecular structure analysis by Arsenault et al. indirectly contributes to understanding its physical behavior through the detailed structural insights.
Chemical Properties Analysis
1-Iodobutane exhibits a range of chemical properties, including reactivity towards nucleophiles, participation in elimination reactions, and utility in synthesis applications. The studies mentioned above detail its synthesis from alcohols and hydriodic acid, showcasing its chemical versatility (Klein et al., 2008), and its catalytic dehydroiodination over nanocrystalline MgO highlights its reactive properties and the influence of surface chemistry on its behavior (Mishakov et al., 2005).
Scientific Research Applications
Conformational Isomerism Studies
- Rotational Spectroscopy Analysis : High-resolution rotational spectroscopy has been utilized to analyze the conformational isomerism of 1-iodobutane. This detailed study identified rotational constants, centrifugal distortion constants, and nuclear quadrupole coupling constants among other parameters for various conformers of 1-iodobutane, contributing significantly to the understanding of its molecular behavior (Arsenault et al., 2017).
Reaction Mechanisms and Catalysis
- Dehydroiodination Reaction : A study on the dehydroiodination of 1-iodobutane over nanocrystalline MgO samples revealed insights into the reaction mechanism at different temperatures. This research is significant for understanding surface modification and reaction pathways in catalysis (Mishakov et al., 2005).
Laser Interaction and Ionization Studies
- Femtosecond Laser Interaction : Research involving the interaction of 1-iodobutane with femtosecond laser pulses has provided insights into multiphoton ionization and field ionization processes. This study contributes to the understanding of molecular ionization mechanisms under high-intensity laser fields (Kosmidis et al., 2005).
Spectroscopy and Molecular Analysis
- Vibration Spectra Analysis : The study of the Raman and infrared spectra of 1-iodobutane, including its conformational isomerism, has been crucial for understanding its molecular structure and behavior under various states like gaseous, liquid, and crystalline (Ogawa et al., 1978).
Electrochemical Studies
- Electrochemical Reduction : Research on the electrochemical reduction of 1-iodobutane has provided insights into the formation of various hydrocarbon products, contributing to the understanding of reduction mechanisms and potential applications in organic synthesis (Pritts & Peters, 1995).
Thermodynamics and Physical Properties
- Viscosity and Thermodynamic Studies : Investigations into the viscosities and thermodynamics of mixtures containing 1-iodobutane have yielded valuable data on the molecular interactions and physical properties of these mixtures, important for applications in material science and engineering (Ryshkova et al., 2019).
Safety And Hazards
properties
IUPAC Name |
1-iodobutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9I/c1-2-3-4-5/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGBZBJJOKUPIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70862157 | |
Record name | 1-Iodobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70862157 | |
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Molecular Weight |
184.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Merck Index] Colorless liquid; [Alfa Aesar MSDS] | |
Record name | n-Butyl iodide | |
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Vapor Pressure |
13.9 [mmHg] | |
Record name | n-Butyl iodide | |
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Product Name |
1-Iodobutane | |
CAS RN |
542-69-8, 25267-27-0 | |
Record name | Butyl iodide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=542-69-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | n-Butyl iodide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542698 | |
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Record name | Butane, iodo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025267270 | |
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Record name | 1-Iodobutane | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8420 | |
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Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Butane, 1-iodo- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 1-Iodobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70862157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-iodobutane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.023 | |
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Record name | BUTYL IODIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/607A6CC46R | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.